The Discovery and Synthesis of TC-Dapk 6: A Selective Inhibitor of Death-Associated Protein Kinase
The Discovery and Synthesis of TC-Dapk 6: A Selective Inhibitor of Death-Associated Protein Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TC-Dapk 6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK). DAPK is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a critical role in multiple cell signaling pathways, including apoptosis (programmed cell death) and autophagy.[1][2][3] The dysregulation of DAPK1, a key member of this family, has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][4]
Discovery of TC-Dapk 6: A Structure-Based Virtual Screening Approach
TC-Dapk 6, identified as compound 6 in the original research, was discovered through a meticulous structure-based virtual screening process. This computational drug design strategy aimed to identify novel, potent, and selective inhibitors of DAPK1. The discovery workflow is outlined below:
The process began with the three-dimensional crystal structure of the DAPK1 catalytic domain. A large chemical database was then computationally docked into the ATP-binding site of the enzyme. Compounds were subsequently filtered based on their docking scores and fit to a pharmacophore model, leading to the selection of 48 potential inhibitors for experimental validation. In vitro kinase assays confirmed TC-Dapk 6 as a highly potent inhibitor of DAPK1.
Synthesis of TC-Dapk 6
TC-Dapk 6, with the chemical name (4Z)-2-[(E)-2-Phenylethenyl]-4-(3-pyridinylmethylene)-5(4H)-oxazolone, belongs to the oxazolone class of compounds.[5] Its synthesis is achieved through a variation of the Erlenmeyer-Plöchl reaction, a classic method for preparing azlactones. This reaction involves the condensation of an N-acylglycine with an aldehyde.
While a specific, detailed, step-by-step protocol for the industrial synthesis of TC-Dapk 6 is not publicly available, a representative laboratory-scale synthesis can be proposed based on established Erlenmeyer-Plöchl procedures. This would involve the reaction of hippuric acid (N-benzoylglycine) with 3-pyridinecarboxaldehyde in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate.
Quantitative Data: Inhibitory Activity of TC-Dapk 6
The inhibitory potency of TC-Dapk 6 against DAPK family kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | ATP Concentration |
| DAPK1 | 69 | 10 µM |
| DAPK3 | 225 | 10 µM |
TC-Dapk 6 demonstrates high selectivity for DAPK1 over a panel of 48 other kinases, where it showed significantly reduced or no activity at concentrations up to 10 µM.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of TC-Dapk 6 was quantified using a Z'-LYTE kinase assay kit with the Ser/Thr 13 peptide as a substrate. The standard reaction mixture for compound screening contained:
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1 mM peptide substrate
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10 mM ATP
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50 mM HEPES (pH 7.4)
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10 mM MgCl2
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0.01% Brij-35
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0.5% DMSO
Human recombinant DAPK1 was used at a final concentration of 2.6 µg/mL, and recombinant DAPK3 at 1.5 mg/mL.[6] To assess the selectivity of the inhibitors, ProfilerPro kits were utilized according to the manufacturer's protocol.
Representative Synthesis of TC-Dapk 6 (Erlenmeyer-Plöchl Reaction)
This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis for oxazolones.
Materials:
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Hippuric acid
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3-Pyridinecarboxaldehyde
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Acetic anhydride
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Anhydrous sodium acetate
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Ethanol
Procedure:
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A mixture of hippuric acid, 3-pyridinecarboxaldehyde, and anhydrous sodium acetate is prepared in a round-bottom flask.
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Acetic anhydride is added to the mixture, and the flask is heated under reflux for a specified period.
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After cooling, the reaction mixture is poured into cold ethanol to precipitate the product.
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The crude product is collected by filtration, washed with cold ethanol and water, and then dried.
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The final product can be purified by recrystallization from a suitable solvent, such as benzene or ethanol.
DAPK1 Signaling Pathway
DAPK1 is a central regulator of cellular stress responses, primarily through its involvement in apoptosis and autophagy. TC-Dapk 6, by inhibiting DAPK1, can modulate these pathways. The core DAPK1 signaling cascade is depicted below.
Upon activation by various stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), Fas ligand, and endoplasmic reticulum (ER) stress, DAPK1 can initiate pro-death signaling cascades.[1][2] In the context of apoptosis, DAPK1 can phosphorylate and activate the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax.[1][7] For autophagy, DAPK1 can phosphorylate Beclin-1, promoting its dissociation from the anti-apoptotic protein Bcl-2 and initiating the formation of autophagosomes.[1][3] TC-Dapk 6 acts by directly inhibiting the kinase activity of DAPK1, thereby blocking these downstream signaling events.
Conclusion
TC-Dapk 6 is a valuable research tool for investigating the roles of DAPK1 in health and disease. Its discovery through a rational, structure-based design process highlights the power of computational methods in modern drug discovery. The well-defined inhibitory profile and the understanding of its place within the DAPK1 signaling pathway make TC-Dapk 6 a critical compound for researchers in the fields of oncology, neuroscience, and immunology. Further studies on the therapeutic potential of DAPK1 inhibitors like TC-Dapk 6 are warranted.
References
- 1. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 5. The impact of DAPK1 and mTORC1 signaling association on autophagy in cancer - ProQuest [proquest.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death | Journal of Neuroscience [jneurosci.org]
